![molecular formula C8H8F2O2S B3008201 3,5-Difluorobenzyl methyl sulfone CAS No. 261924-28-1](/img/structure/B3008201.png)
3,5-Difluorobenzyl methyl sulfone
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Description
Molecular Structure Analysis
The molecular structure of 3,5-Difluorobenzyl methyl sulfone consists of a benzene ring with two fluorine atoms at positions 3 and 5. The methyl sulfone group (CH~3~SO~2~) is attached to the benzyl position. Refer to the ChemSpider link for a visual representation of its structure .
Scientific Research Applications
Synthetic Utility in Organic Chemistry
3,5-Difluorobenzyl methyl sulfone and its derivatives exhibit significant synthetic utility in organic chemistry. For instance, 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones have been utilized in the Julia-Kocienski olefination reaction with carbonyl compounds, leading to the synthesis of various 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities. This method has also been successfully applied in high-yielding and stereoselective synthesis of methoxylated stilbenes like trimethylated resveratrol. These sulfones offer a versatile toolkit for synthetic chemists, particularly in the context of creating complex molecular structures with multiple functionalities (Alonso et al., 2005).
Environmental and Biological Implications
While not directly related to this compound, studies involving perfluoroalkyl substances (PFASs), which share a sulfone component, shed light on the potential environmental and biological implications of sulfone compounds. For instance, associations between exposure to PFASs and sperm global methylation levels have been investigated, indicating the intricate interactions between synthetic compounds and biological systems. Although no major consistent associations were found in one study, the potential influence of PFASs on sperm epigenetic processes highlights the need for further investigation in this area (Leter et al., 2014).
Synthesis of Specialized Molecules
Sulfones, including those related to this compound, are precursors in the synthesis of specialized molecules. For instance, o-halobenzyl and p-halobenzyl sulfones serve as precursors of zwitterionic synthons, which are crucial in synthesizing ortho-substituted cinnamates and pharmaceuticals like p-biarylacetic acids. These compounds are pivotal in the pharmaceutical industry, underlining the importance of sulfones in medicinal chemistry (Costa et al., 2002).
properties
IUPAC Name |
1,3-difluoro-5-(methylsulfonylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGCNLVHBDOEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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